4-Benzyloxy-1-butanol
Overview
Description
4-Benzyloxy-1-butanol, also known as Tetramethylene glycol monobenzyl ether, is a synthetic compound . It has been shown to have potential use as an analytical reagent . It is used in the synthesis of acyl chains and has been used as a control agent in biochemistry and analytical chemistry .
Synthesis Analysis
This compound can be prepared starting from butane-1,4-diol . It may be used for the preparation of ethyl 6-benzyloxy-2-hexenoate, via Swern oxidation and Wadsworth-Emmons olefination . It may also be used as a starting reagent for the synthesis of 4-(benzyloxy)butanal .Molecular Structure Analysis
The linear formula of this compound is C6H5CH2O(CH2)4OH . It has a molecular weight of 180.24 .Chemical Reactions Analysis
This compound may be used for the preparation of ethyl 6-benzyloxy-2-hexenoate, via Swern oxidation and Wadsworth-Emmons olefination . It may also be used as a starting reagent for the synthesis of 4-(benzyloxy)butanal .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.513 (lit.) . It has a boiling point of 216-256 °C (lit.) and a density of 1.025 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Enzyme-Catalyzed Kinetic Resolution
4-Benzyloxy-1-butanol has been utilized in the field of enzyme-catalyzed kinetic resolution. The process involved the efficient and scalable separation of optically active alcohol from its ester derivative, using commercial organic solvents and supercritical carbon dioxide. This technique is significant in the synthesis of enantioselective compounds (Faigl et al., 2005).
2. Synthesis of Aminoalkanol Derivatives
A variety of 4-(benzyloxy) benzyl aminoalkanol derivatives were synthesized and evaluated for anticonvulsant activity. These compounds showed promising results in the maximal electroshock (MES) test, indicating potential applications in the development of anticonvulsant drugs (Waszkielewicz et al., 2007).
3. Solubility and Thermodynamic Analysis
The solubility of N′-(1-(N-(methyl) benzylaminomethyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy) benzohydrazide, a compound related to this compound, was studied in various solvents. This research provides insights into the dissolution behavior of similar compounds, aiding in their purification, recrystallization, and dosage form design (Shakeel et al., 2016).
4. Synthesis in Organic Chemistry
This compound is used in various synthetic processes in organic chemistry, such as the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via the Horner‐Wadsworth‐Emmons reaction. These synthetic routes are crucial in the creation of complex organic molecules (Enders et al., 2003).
5. Nuclear Magnetic Resonance Studies
The structure of 4-(2-(4-(benzyloxy)phenoxy)ethoxy) butane-1,2,3-triol, a derivative of this compound, was identified using nuclear magnetic resonance. This showcases the use of this compound in advanced spectroscopic analysis for chemical identification (Yu Shu-lin, 2010).
6. Fermentation and Fuel Additive Research
In research on fermentative butanol production by clostridia, this compound is relevant as butanol is an important component in fuel and industrial applications. This area of research focuses on biofuel development and biotechnological production processes (Lee et al., 2008).
7. Luminescent Properties in Chemistry
The luminescent properties of lanthanide coordination compounds were studied using 4-benzyloxy benzoic acid derivatives. This research highlights the potential of this compound in the development of materials with unique photophysical properties (Sivakumar et al., 2010).
Safety and Hazards
4-Benzyloxy-1-butanol is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It is known to interact with various molecules in diverse ways .
Mode of Action
While the precise mechanism of action for 4-Benzyloxy-1-butanol remains partially elusive, it is believed to function as a proton donor . This enables interactions with various molecules in diverse ways. These interactions can lead to the formation of novel compounds and the modification of existing ones .
Biochemical Pathways
It has been used as a catalyst in the synthesis of organic compounds, including esters, amides, and alcohols .
Pharmacokinetics
It is a colorless and volatile liquid that exhibits solubility in both water and organic solvents , which may influence its bioavailability.
Result of Action
It is known to enable the formation of novel compounds and the modification of existing ones through its interactions as a proton donor .
Action Environment
Its solubility in both water and organic solvents suggests that it may exhibit adaptability in various environments.
Biochemical Analysis
Biochemical Properties
While the precise mechanism of action for 4-Benzyloxy-1-butanol remains partially elusive, it is believed to function as a proton donor, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones .
Cellular Effects
It is known that this compound can act as a ligand, binding to specific molecules and exerting influence over their structure and function .
Molecular Mechanism
It is believed to function as a proton donor, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones .
Properties
IUPAC Name |
4-phenylmethoxybutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYROJDFHUXSBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340167 | |
Record name | 4-Benzyloxy-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4541-14-4 | |
Record name | 4-Benzyloxybutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4541-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzyloxy-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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